molecular formula C8H6BrF3O B1315197 (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol CAS No. 80418-12-8

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

Cat. No.: B1315197
CAS No.: 80418-12-8
M. Wt: 255.03 g/mol
InChI Key: PHWPRSZULISLMK-SSDOTTSWSA-N
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Description

®-1-(4-bromophenyl)-2,2,2-trifluoroethanol is a chiral compound characterized by the presence of a bromine atom on the phenyl ring and three fluorine atoms on the ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-bromophenyl)-2,2,2-trifluoroethanol typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromobenzaldehyde.

    Grignard Reaction: The 4-bromobenzaldehyde is reacted with trifluoromethyl magnesium bromide to form the corresponding alcohol.

    Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution to isolate the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-1-(4-bromophenyl)-2,2,2-trifluoroethanol may involve similar steps but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-(4-bromophenyl)-2,2,2-trifluoroethanol can undergo oxidation to form the corresponding ketone.

    Reduction: Reduction reactions can convert it back to the corresponding alcohol.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the alcohol.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the bromine atom.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Intermediates: ®-1-(4-bromophenyl)-2,2,2-trifluoroethanol is used as a chiral building block in the synthesis of various complex molecules.

    Catalysis: It can be used in asymmetric catalysis to induce chirality in other compounds.

Biology and Medicine

    Pharmaceuticals: This compound is explored for its potential use in the synthesis of pharmaceutical agents, particularly those requiring chiral purity.

    Biological Studies: It is used in studies involving enzyme interactions and chiral recognition.

Industry

    Material Science: The compound is used in the development of new materials with specific optical properties.

    Agrochemicals: It is investigated for use in the synthesis of agrochemicals that require chiral centers.

Mechanism of Action

The mechanism by which ®-1-(4-bromophenyl)-2,2,2-trifluoroethanol exerts its effects depends on its application. In catalysis, it acts as a chiral inducer, influencing the stereochemistry of the reaction products. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    1-(4-chlorophenyl)-2,2,2-trifluoroethanol: Similar structure but with a chlorine atom instead of bromine.

    1-(4-bromophenyl)-2,2,2-trifluoroethanamine: Similar structure but with an amine group instead of an alcohol.

Uniqueness

®-1-(4-bromophenyl)-2,2,2-trifluoroethanol is unique due to its specific chiral configuration and the presence of both bromine and trifluoromethyl groups. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various synthetic applications.

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWPRSZULISLMK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505334
Record name (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80418-12-8
Record name (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4′-bromo-2,2,2-trifluoroacetophenone (5.0 g, 19.76 mmol) in THF (50 mls) at 0° C. was added NaBH4 (1.5 g, 39.52 mmol). The mixture was warmed to room temperature and stirred for 1 hour. The reaction was complete by TLC (CH2Cl2). The mixture was quenched with H2O, rotary evaporated to remove most of the THF, and extracted 2 times with CH2Cl2. The organics were combined, washed with brine, concentrated to a small volume and filtered through a plug of silica gel. The silica was washed with CH2Cl2 to elute the product, and the resulting solution was concentrated to give 4.65 g of 1-(4-bromophenyl)-2,2,2-trifluoroethanol. Yield 92%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 4′-bromo-2,2,2-trifluoroacetophenone (5.0 g, 19.76 mmol) in THF (50 mls) at 0° C. was added NaBH4 (1.5 g, 39.52 mmol). The mixture was warmed to room temperature and stirred for 1 hour. The reaction was complete by TLC(CH2Cl2). The mixture was quenched with H2O, rotary evaporated to remove most of the THF, and extracted 2 times with CH2Cl2. The organics were combined, washed with brine, concentrated to a small volume and filtered through a plug of silica gel. The silica was washed with CH2Cl2 to elute the product, and the resulting solution was concentrated to give 4.65 g of 1-(4-bromophenyl)-2,2,2-trifluoroethanol. Yield 92%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TLC(CH2Cl2)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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